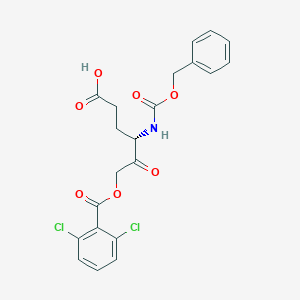
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate
Description
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is a chemical compound with the molecular formula C21H19Cl2NO7 and a molecular weight of 468.3 g/mol. This compound is known for its unique structure, which includes both benzoxycarbonyl and dichlorobenzoate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
153088-75-6 |
|---|---|
Molecular Formula |
C21H19Cl2NO7 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(4S)-6-(2,6-dichlorobenzoyl)oxy-5-oxo-4-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H19Cl2NO7/c22-14-7-4-8-15(23)19(14)20(28)30-12-17(25)16(9-10-18(26)27)24-21(29)31-11-13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,24,29)(H,26,27)/t16-/m0/s1 |
InChI Key |
PJUJOVPKUAZVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
Synonyms |
alpha-((2,6-dichlorobenzoyl)oxy)methyl N-benzyloxycarbonyl-alpha-amino-gamma-carboxypropyl ketone N-benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate N-benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate Z-6AA 2,6-diClBzA Z-Asp-CH2OC(O)-2,6-Cl2Ph |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves several steps. Typically, the preparation starts with the protection of the aspartyl group using a benzoxycarbonyl (Cbz) group. This is followed by the esterification of the protected aspartyl group with methyl 2,6-dichlorobenzoate. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Chemical Reactions Analysis
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The benzoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the aspartyl moiety. The dichlorobenzoate group can participate in various chemical reactions, facilitating the formation of desired products. The pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate can be compared with other similar compounds, such as:
2,6-Dichlorobenzoate: This compound shares the dichlorobenzoate moiety but lacks the benzoxycarbonyl and aspartyl groups.
N-Benzoxycarbonylaspartylmethyl benzoate: This compound is similar but does not have the dichloro substitution on the benzoate group.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


